![molecular formula C11H19N3O2 B2898470 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 949835-66-9](/img/structure/B2898470.png)
3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with a unique spirocyclic structure.
Wirkmechanismus
Target of Action
The primary target of 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is the 3-phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 plays a crucial role in the regulation of cell growth and survival, making it a significant target in the context of various diseases .
Mode of Action
The compound interacts with its target, PDK1, by binding to the active site of the enzyme .
Biochemical Pathways
The compound’s interaction with PDK1 affects the PI3K/AKT/mTOR pathway , a critical signaling pathway involved in cell survival, growth, and proliferation . By inhibiting PDK1, the compound can potentially disrupt this pathway, leading to altered cellular responses .
Pharmacokinetics
The pharmacokinetic properties of 3-(3-Aminopropyl)-1,3-diazaspiro[4The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The inhibition of PDK1 by this compound can lead to a decrease in the activation of the PI3K/AKT/mTOR pathway . This could result in reduced cell growth and survival, potentially making the compound useful in the treatment of diseases characterized by abnormal cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other compounds or drugs, and specific characteristics of the target cells
Biochemische Analyse
Biochemical Properties
The compound 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . It has also been found to interact with delta opioid receptors, exhibiting low β-arrestin 2 recruitment efficacy and sub-micromolar potency in reducing cAMP production .
Cellular Effects
In cellular contexts, this compound has been shown to influence cell function by interacting with specific signaling pathways. For instance, it has been found to inhibit the necroptosis pathway, a form of programmed cell death . This inhibition can potentially impact various cellular processes, including gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it has been suggested that the benzyl groups of this compound are inserted into the bottom of a deep hydrophobic pocket in RIPK1, forming T-shaped π–π interactions with His136 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1,3-diazaspiro[4One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-throughput screening and computational modeling are often employed to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving receptor binding and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic structures and delta opioid receptor agonists, such as:
- 1-Benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
Uniqueness
What sets 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione apart is its specific binding affinity and selectivity for delta opioid receptors. This selectivity makes it a promising candidate for developing new therapeutic agents with potentially fewer side effects compared to other opioid receptor agonists .
Eigenschaften
IUPAC Name |
3-(3-aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c12-7-4-8-14-9(15)11(13-10(14)16)5-2-1-3-6-11/h1-8,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYGSILBZGKBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B2898387.png)
![1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2898389.png)
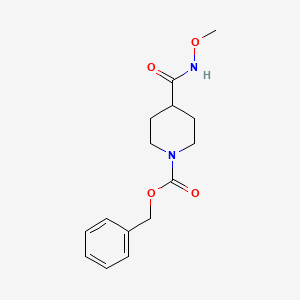
![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)
![2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2898398.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2898400.png)
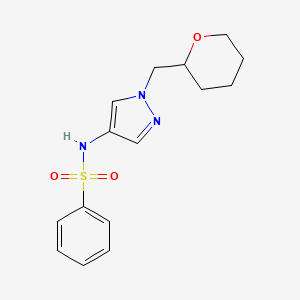
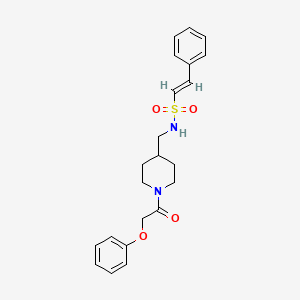
![2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2898404.png)
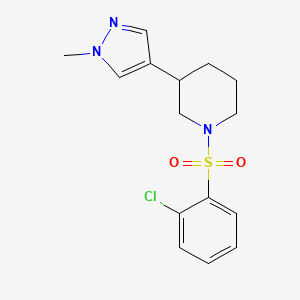
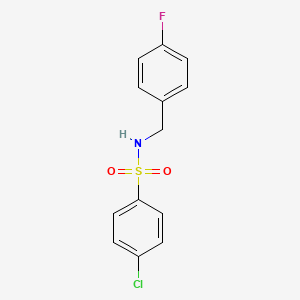
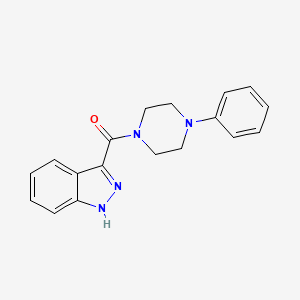
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2898410.png)
